molecular formula C12H15ClO3S B11723950 3-(Cyclohexyloxy)benzenesulfonyl Chloride

3-(Cyclohexyloxy)benzenesulfonyl Chloride

Cat. No.: B11723950
M. Wt: 274.76 g/mol
InChI Key: BYZLOXHAUPHWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Arenesulfonyl Chlorides as Key Synthetic Intermediates

The journey of arenesulfonyl chlorides as indispensable tools in organic synthesis has a rich history. Their preparation has been documented through various methods over the years. Classically, the reaction of sodium benzenesulfonate (B1194179) with phosphorus pentachloride or phosphorus oxychloride has been a reliable route to benzenesulfonyl chloride itself. Another prominent method involves the chlorosulfonation of benzene (B151609). These foundational methods paved the way for the synthesis of a diverse range of substituted arenesulfonyl chlorides, allowing chemists to tailor the electronic and steric properties of the reagent to suit specific synthetic needs. The development of these synthetic routes was crucial in unlocking the potential of arenesulfonyl chlorides as versatile intermediates.

Contemporary Significance of Substituted Benzenesulfonyl Chlorides in Chemical Research

In the present day, substituted benzenesulfonyl chlorides are of paramount importance across various sectors of chemical research and industry. Their applications are particularly notable in:

Pharmaceuticals: The sulfonamide group, readily introduced using a benzenesulfonyl chloride, is a key pharmacophore in a multitude of drugs, including antibiotics, diuretics, and anticonvulsants. The substituents on the benzene ring play a crucial role in modulating the biological activity of these compounds.

Agrochemicals: Many herbicides and pesticides incorporate the sulfonylurea or sulfonamide moiety, highlighting the importance of benzenesulfonyl chloride derivatives in agriculture.

Dyes and Pigments: The reaction of benzenesulfonyl chlorides with aromatic amines and phenols is a fundamental step in the synthesis of a variety of dyes.

Polymer Chemistry: These compounds can act as monomers or modifying agents in the creation of specialized polymers with unique properties.

Organic Synthesis: Substituted benzenesulfonyl chlorides are not only used to introduce protecting groups but also to activate alcohols and amines for subsequent reactions, and as precursors for the generation of sulfonyl radicals and other reactive species. uni.luorgsyn.org

The ability to introduce a wide range of functional groups onto the benzene ring of benzenesulfonyl chloride allows for fine-tuning of reactivity and solubility, making them highly adaptable reagents in modern synthetic campaigns. chemicalbook.com

Rationale for Focused Academic Inquiry into 3-(Cyclohexyloxy)benzenesulfonyl Chloride

While specific research on this compound is not widely published, a strong rationale for its academic investigation can be constructed based on its unique structural features. The rationale for a focused inquiry into this particular molecule stems from the interplay of its constituent parts: the reactive benzenesulfonyl chloride moiety and the bulky, non-polar cyclohexyloxy substituent.

The key points of interest for academic study include:

Steric Influence: The cyclohexyloxy group at the meta-position is expected to exert a significant steric influence on the reactivity of the sulfonyl chloride group. This could lead to unique selectivity in its reactions with various nucleophiles compared to less hindered analogues.

Electronic Effects: The ether linkage of the cyclohexyloxy group will have an electron-donating effect on the aromatic ring through resonance, potentially modifying the electrophilicity of the sulfonyl chloride. Understanding this electronic modulation is crucial for predicting its reactivity.

Novel Derivatives: The synthesis of novel sulfonamides and sulfonate esters from this compound could lead to compounds with interesting biological activities or material properties. The bulky cyclohexyl group could impart unique conformational constraints on the resulting molecules.

Given the scarcity of experimental data, a foundational academic study would involve the development of an efficient synthetic route to this compound, followed by a thorough characterization of its physical and spectroscopic properties. Subsequent investigations into its reactivity with a range of amines, alcohols, and other nucleophiles would provide valuable insights into its synthetic utility.

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15ClO3S

Molecular Weight

274.76 g/mol

IUPAC Name

3-cyclohexyloxybenzenesulfonyl chloride

InChI

InChI=1S/C12H15ClO3S/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2

InChI Key

BYZLOXHAUPHWDX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Cyclohexyloxy Benzenesulfonyl Chloride

Strategic Approaches to the Synthesis of the Cyclohexyloxybenzene Core

The foundational step in the synthesis of 3-(cyclohexyloxy)benzenesulfonyl chloride is the construction of the cyclohexyloxybenzene moiety. This is typically achieved through etherification reactions, where a pre-existing phenol (B47542) is coupled with a cyclohexyl group.

Etherification Reactions for Cyclohexyloxy Group Introduction

The Williamson ether synthesis is a classic and widely employed method for the formation of ethers, including aryl ethers like cyclohexyloxybenzene. gauthmath.combrainly.comwikipedia.org This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of a phenoxide ion with a cyclohexyl halide or a suitable cyclohexyl derivative with a good leaving group. gauthmath.comwikipedia.orgmasterorganicchemistry.com

The general reaction is as follows:

Phenoxide Ion + Cyclohexyl Halide → Cyclohexyloxybenzene + Halide Salt

For the synthesis of the cyclohexyloxybenzene core, a substituted phenol, such as 3-hydroxybenzenesulfonic acid, would be deprotonated with a base to form the corresponding phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of a cyclohexyl halide (e.g., cyclohexyl bromide or iodide), displacing the halide and forming the ether linkage.

Several factors influence the efficiency of the Williamson ether synthesis. The choice of base is crucial for the complete deprotonation of the phenol. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comjk-sci.com The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone (B3395972), which can solvate the cation of the base without interfering with the nucleophilic attack of the phenoxide. jk-sci.com

ReactantsBaseSolventTemperature (°C)Yield (%)
Phenol, Cyclohexyl BromideK₂CO₃AcetoneRefluxHigh
3-Hydroxybenzenesulfonic acid, Cyclohexyl IodideNaOHDMF80-100Moderate to High

Ortho/Meta/Para Directing Group Considerations in Aryl Functionalization

The cyclohexyloxy group, once introduced onto the benzene (B151609) ring, exerts a significant influence on the regioselectivity of subsequent electrophilic aromatic substitution reactions, such as chlorosulfonation. The oxygen atom of the ether linkage possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. gauthmath.com This electron-donating effect increases the electron density of the benzene ring, particularly at the ortho and para positions. brainly.comjove.com

Consequently, the cyclohexyloxy group is classified as an ortho, para-directing group. gauthmath.combrainly.comdoubtnut.com This means that incoming electrophiles will preferentially attack the positions ortho and para to the cyclohexyloxy substituent. The resonance structures of cyclohexyloxybenzene illustrate the increased electron density at these positions, which stabilizes the arenium ion intermediate formed during electrophilic attack.

However, to synthesize this compound, the sulfonyl chloride group must be introduced at the meta position. This regiochemical outcome cannot be achieved by direct chlorosulfonation of cyclohexyloxybenzene due to the ortho, para-directing nature of the cyclohexyloxy group. Therefore, a synthetic strategy must be employed where the sulfonyl group (or a precursor) is already in the meta position relative to a hydroxyl group before the etherification step. The synthesis would logically start with a meta-substituted phenol, such as 3-hydroxybenzenesulfonic acid.

Introduction of the Sulfonyl Chloride Functionality

The final key transformation in the synthesis of this compound is the introduction of the sulfonyl chloride group. This can be accomplished through two primary routes: direct chlorosulfonation of a substituted benzene or the conversion of a pre-existing sulfonic acid or its salt.

Direct Chlorosulfonation of Substituted Benzene Derivatives

Direct chlorosulfonation involves the reaction of an aromatic compound with chlorosulfonic acid (ClSO₃H). nih.govrsc.org This is an electrophilic aromatic substitution reaction where the electrophile is believed to be SO₂Cl⁺, generated from the autoionization of chlorosulfonic acid. stackexchange.com

For the synthesis of this compound, direct chlorosulfonation of cyclohexyloxybenzene would not be a viable route due to the ortho, para-directing nature of the cyclohexyloxy group, as discussed in section 2.1.2. The major products of such a reaction would be 2-(cyclohexyloxy)benzenesulfonyl chloride and 4-(cyclohexyloxy)benzenesulfonyl chloride.

Conversion of Sulfonic Acids or Their Salts to Sulfonyl Chlorides using Halogenating Agents

A more regiochemically controlled approach involves the synthesis of 3-(cyclohexyloxy)benzenesulfonic acid, followed by its conversion to the corresponding sulfonyl chloride. This two-step process ensures the desired meta-substitution pattern.

Utilization of Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride (PCl₅) is a powerful halogenating agent capable of converting sulfonic acids and their salts into sulfonyl chlorides. orgsyn.org The reaction is typically carried out by heating a mixture of the sulfonic acid or its salt with PCl₅.

A well-documented procedure for the conversion of sodium benzenesulfonate (B1194179) to benzenesulfonyl chloride using PCl₅ provides a reliable model for the synthesis of this compound from its corresponding sulfonic acid salt. orgsyn.org In this established method, finely divided sodium benzenesulfonate is heated with phosphorus pentachloride in an oil bath. orgsyn.org

The general reaction is:

Ar-SO₃⁻Na⁺ + PCl₅ → Ar-SO₂Cl + POCl₃ + NaCl
SubstrateReagentTemperature (°C)Reaction Time (hours)Yield (%)
Sodium benzenesulfonatePCl₅170-1801575-80
Sodium 3-(cyclohexyloxy)benzenesulfonatePCl₅(Predicted) 170-180(Predicted) 10-15(Predicted) Good to High

The reaction mixture is typically worked up by pouring it onto ice water, which quenches the excess PCl₅ and dissolves the inorganic byproducts. The desired sulfonyl chloride, being insoluble in water, can then be separated and purified, often by distillation under reduced pressure. orgsyn.org It is crucial to handle the reaction mixture promptly after the addition of water to prevent hydrolysis of the sulfonyl chloride product back to the sulfonic acid. orgsyn.org

Application of Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride (POCl₃) is a widely used reagent for converting salts of sulfonic acids into sulfonyl chlorides. orgsyn.orgresearchgate.net The reaction involves heating the anhydrous sodium salt of the sulfonic acid with POCl₃. For the synthesis of this compound, this would involve reacting sodium 3-(cyclohexyloxy)benzenesulfonate with phosphorus oxychloride.

The general mechanism proposes the intermediacy of mixed carboxylic-dichlorophosphoric anhydrides when starting from carboxylic acid salts, and a similar pathway is suggested for sulfonic acids. The reaction typically requires elevated temperatures to proceed to completion. orgsyn.org While effective, the use of highly reactive reagents like POCl₃ necessitates careful control of reaction conditions to avoid side reactions. nih.gov

Table 1: Typical Reaction Conditions for Sulfonyl Chloride Synthesis using POCl₃

Parameter Condition Rationale/Reference
Precursor Sodium 3-(cyclohexyloxy)benzenesulfonate (anhydrous) The salt form is typically used with POCl₃. orgsyn.org
Reagent Phosphorus Oxychloride (POCl₃) Standard chlorinating agent for this conversion. orgsyn.orgresearchgate.net
Stoichiometry Molar excess of the sulfonic acid salt relative to POCl₃ A common ratio used is approximately 1.3 moles of salt to 1 mole of POCl₃. orgsyn.org
Temperature 170–180 °C High temperatures are required to drive the reaction to completion. orgsyn.org
Reaction Time Several hours (e.g., 10-15 hours) Ensures the reaction is complete. orgsyn.org
Work-up Quenching with ice water, separation of the product The product, being insoluble in water, can be separated from the aqueous phase. orgsyn.org
Reaction with Thionyl Chloride (SOCl₂)

Thionyl chloride (SOCl₂) is another common and effective reagent for the synthesis of sulfonyl chlorides from sulfonic acids. orgsyn.orggoogle.com This method can be preferable as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. chemtube3d.com The reaction mechanism is analogous to the conversion of carboxylic acids to acyl chlorides, proceeding through an unstable intermediate. chemtube3d.commasterorganicchemistry.com

The reaction of 3-(Cyclohexyloxy)benzenesulfonic acid with thionyl chloride would be heated, often to reflux, to ensure the conversion is complete. researchgate.net The process can sometimes be catalyzed by the addition of a base like pyridine. masterorganicchemistry.com

Table 2: Typical Reaction Conditions for Sulfonyl Chloride Synthesis using SOCl₂

Parameter Condition Rationale/Reference
Precursor 3-(Cyclohexyloxy)benzenesulfonic acid The free acid is commonly used with SOCl₂. google.com
Reagent Thionyl Chloride (SOCl₂) Versatile reagent for converting acids to chlorides. researchgate.net
Stoichiometry Excess thionyl chloride Often used in excess to act as both reagent and solvent. google.com
Temperature 60 °C to reflux Heating is typically required to complete the reaction. google.comresearchgate.net
Reaction Time 2–5 hours Reaction proceeds until the evolution of gaseous byproducts ceases. google.com
Work-up Distillation of excess SOCl₂, followed by vacuum distillation of the product Purification method to isolate the desired sulfonyl chloride. google.com

Exploration of Alternative Sulfonylation Reagents

Beyond the classical reagents POCl₃ and SOCl₂, a variety of other methods have been developed for the synthesis of aryl sulfonyl chlorides. These alternatives often offer milder reaction conditions, improved functional group tolerance, or different mechanistic pathways. nih.gov

One significant method is the Sandmeyer-type reaction, which starts from an aromatic amine. acs.orgacs.org The amine is first converted to a diazonium salt, which then reacts with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl or CuCl₂) to yield the sulfonyl chloride. acs.orgacs.org This approach would allow the synthesis of this compound from 3-(Cyclohexyloxy)aniline.

More recent developments include photocatalytic methods, which can proceed under very mild conditions (visible light, room temperature) and exhibit high tolerance for various functional groups. acs.orgacs.org Other approaches involve the oxidative chlorination of organosulfur compounds like thiols or disulfides. nih.govorganic-chemistry.org

Table 3: Comparison of Alternative Sulfonylation Reagents

Reagent/Method Precursor Key Features Reference
Chlorosulfonic Acid 3-Cyclohexylphenoxybenzene An electrophilic aromatic substitution method. Regioselectivity can be an issue. nih.gov
Sandmeyer Reaction (SO₂/CuCl) 3-(Cyclohexyloxy)aniline Involves diazotization of an amine. Good for specific substitution patterns. acs.orgacs.org
N-Chlorosuccinimide (NCS) S-alkylisothiourea salts derived from a thiol A method involving oxidative chlorosulfonation. organic-chemistry.org
Photocatalysis Arenediazonium salts Uses visible light, proceeds at room temperature, offers high functional group tolerance. acs.orgacs.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters, including the solvent, temperature, pressure, and the use of catalysts.

Solvent Effects on Sulfonyl Chloride Formation

The choice of solvent can significantly influence the rate and mechanism of sulfonyl chloride formation. For many sulfonylation reactions, polar aprotic solvents are employed. For instance, in photocatalytic syntheses, acetonitrile (B52724) is often chosen for its ability to dissolve the reactants and disperse the catalyst. acs.org In palladium-catalyzed methods, anhydrous acetone has been shown to improve yields. nih.gov

The solvolysis of sulfonyl chlorides has been studied extensively, revealing that the reaction mechanism is often a concerted Sɴ2 pathway, the rate of which is influenced by both the solvent's nucleophilicity and its ionizing power. nih.govresearchgate.net While these studies focus on the decomposition of sulfonyl chlorides, the principles also apply to their formation, where solvent properties can stabilize intermediates and transition states. In some cases, a poor yield of the desired product is obtained when reactions are carried out in solvents like acetonitrile, THF, or EtOAc, highlighting the critical role of solvent selection. nih.gov

Table 4: Influence of Solvent Type on Sulfonyl Chloride Synthesis

Solvent Type Example(s) Effect on Reaction Reference
Polar Aprotic Acetonitrile, Acetone Can dissolve reactants and catalysts effectively; may influence reaction rates and yields. nih.govacs.org
Non-polar Dichloromethane (B109758) (CH₂Cl₂) Often used as a standard solvent, providing a good medium for many reactions. nih.gov
Aqueous Systems Water with Acetic Acid Used in Sandmeyer-type reactions; product insolubility can drive precipitation and simplify isolation. acs.org
Hydroxylic Fluoroalcohols Used in mechanistic studies; their ionizing power and nucleophilicity affect solvolysis rates. nih.govresearchgate.net

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter in chemical synthesis, directly affecting reaction rates. According to the Arrhenius equation, reaction rates generally increase with temperature. solubilityofthings.com In the synthesis of sulfonyl chlorides using POCl₃ or SOCl₂, elevated temperatures (from 60°C to 180°C) are often necessary to overcome the activation energy of the reaction. orgsyn.orggoogle.com However, excessively high temperatures can lead to the degradation of reactants or products, or promote the formation of unwanted byproducts. researchgate.netresearchgate.net Therefore, finding the optimal temperature is crucial for maximizing the yield. For example, in the sulfonation of certain substrates, increasing the temperature from 80°C to 100°C leads to a higher degree of reaction. researchgate.net

Pressure primarily influences reactions involving gases, either as reactants or products. solubilityofthings.com In the synthesis of sulfonyl chlorides from diazonium salts using sulfur dioxide, the pressure of the SO₂ gas can affect its concentration in the reaction medium, thereby influencing the reaction rate. Similarly, in reactions that produce gaseous byproducts like SO₂ and HCl (e.g., using thionyl chloride), the ambient pressure can affect the rate at which these gases are removed, potentially influencing the reaction equilibrium. chemtube3d.com High-pressure studies on related sulfur-oxygen compounds show that pressure can significantly alter chemical transformations. aps.org

Table 5: General Effects of Temperature and Pressure on Sulfonylation

Catalytic Enhancement in Sulfonyl Chloride Synthesis

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and sustainability of sulfonyl chloride synthesis. Catalysts can provide alternative reaction pathways with lower activation energies, allowing reactions to proceed under milder conditions.

In the context of Sandmeyer-type reactions, copper salts like copper(I) chloride are essential catalysts for the conversion of diazonium salts to sulfonyl chlorides. acs.orgacs.org Transition metal catalysis, particularly with palladium, has also been developed for the preparation of aryl sulfonyl chlorides from precursors like arylboronic acids under mild conditions. nih.gov This method is noted for its significant functional group tolerance. nih.gov

Furthermore, photocatalysis has emerged as a state-of-the-art technique. acs.org These reactions can be mediated by heterogeneous catalysts, offering a sustainable alternative to traditional methods that often require stoichiometric, harsh reagents. acs.orgacs.org

Table 6: Catalytic Systems for Aryl Sulfonyl Chloride Synthesis

Catalyst Type Example Catalyst Precursor Key Advantage Reference
Copper Salt Copper(I) Chloride (CuCl) Arenediazonium Salt Enables the classic Sandmeyer-type conversion. acs.orgacs.org
Palladium Complex Pd-catalyst derived from specific ligands Arylboronic Acid High functional group tolerance; mild reaction conditions. nih.gov
Photocatalyst Iridium complexes, Potassium poly(heptazine imide) Arenediazonium Salt, Alkenes Very mild conditions (room temp, visible light); sustainable. acs.orgacs.org
Base Catalyst Pyridine Carboxylic/Sulfonic Acid (with SOCl₂) Can accelerate the reaction with thionyl chloride. masterorganicchemistry.com

Advanced Purification and Isolation Techniques for this compound

The synthesis of this compound, like many organic reactions, typically yields a crude product containing unreacted starting materials, by-products, and other impurities. The removal of these contaminants is critical to obtaining a high-purity final product suitable for subsequent applications. Advanced purification and isolation techniques are therefore essential. The primary impurity of concern is often the corresponding sulfonic acid, which can form via hydrolysis of the sulfonyl chloride. mdpi.comacs.org The choice of purification method depends on the physical state of the crude product (solid or liquid) and the nature of the impurities.

Several sophisticated methods are employed for the purification of arylsulfonyl chlorides, which are directly applicable to this compound. These techniques include chromatography, recrystallization, distillation, and specialized washing or scrubbing procedures.

Chromatographic Methods

Flash column chromatography is a highly effective technique for purifying sulfonyl chlorides. nih.govrsc.org This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. The crude product is loaded onto the column and eluted with a solvent system of increasing polarity. Non-polar impurities elute first, followed by the desired sulfonyl chloride, while more polar impurities, such as the corresponding sulfonic acid, are retained more strongly on the silica gel. Common solvent systems for related compounds include gradients of ethyl acetate (B1210297) in hexanes or petroleum ether. nih.govrsc.org

For analytical and preparative scale separations, High-Performance Liquid Chromatography (HPLC) can be utilized. sielc.com Reverse-phase HPLC, using a C18 column with a mobile phase such as acetonitrile and water with an acid modifier, is suitable for separating various benzenesulfonyl chloride derivatives and can be scaled up for purification. sielc.comresearchgate.net

Recrystallization

For solid crude products, recrystallization is a powerful purification technique to obtain material of high purity. cdnsciencepub.com This method relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The crude this compound would be dissolved in a minimal amount of a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the solvent. For other arylsulfonyl chlorides, non-polar solvents like petroleum ether or hexanes have proven effective for recrystallization. rsc.orgcdnsciencepub.com The process can be repeated to achieve higher levels of purity.

Distillation

If this compound is a liquid or a low-melting solid, vacuum distillation can be an effective purification method. orgsyn.org By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition that might occur at higher temperatures. This technique effectively separates the target compound from non-volatile impurities and other components with significantly different boiling points. For benzenesulfonyl chloride, distillation under reduced pressure (e.g., 113–115°C at 10 mmHg) is a standard purification step. orgsyn.org

Aqueous Workup and Extraction

A fundamental step in the isolation of arylsulfonyl chlorides involves quenching the reaction mixture with ice-water. orgsyn.org Due to their low solubility in water, many arylsulfonyl chlorides precipitate directly from the aqueous mixture, allowing for isolation by simple filtration. acs.orgresearchgate.net This process is effective at removing water-soluble reagents and by-products. The low solubility also protects the sulfonyl chloride from rapid hydrolysis. acs.org

Following the initial quench, a liquid-liquid extraction can be performed using a water-immiscible organic solvent like dichloromethane or diethyl ether. rsc.org This transfers the desired product to the organic phase, leaving water-soluble impurities behind. The organic layer can then be washed with water, a dilute base (like sodium bicarbonate solution) to remove acidic impurities, and finally with brine to remove residual water before being dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). rsc.org

A more advanced washing technique, known as scrubbing, can be employed to remove persistent acidic impurities like sulfonic acids. This involves washing the crude liquid product with a clean, aqueous solution of hydrochloric acid (e.g., 18-36% HCl). google.com The scrubbed sulfonyl chloride is then separated and can be further purified by vacuum stripping with an inert gas sweep to remove volatile contaminants at a reduced temperature, thereby minimizing hydrolysis. google.com

The following table summarizes the applicability and effectiveness of these advanced purification techniques for this compound.

Technique Applicable Physical State Primary Impurities Removed Advantages Considerations
Flash Chromatography Solid or LiquidStarting materials, polar by-products (e.g., sulfonic acid), non-polar impuritiesHigh resolution, applicable to a wide range of impuritiesCan be solvent and time-intensive; some sensitive sulfonyl chlorides may decompose on silica. nih.gov
Recrystallization SolidImpurities with different solubility profilesCan yield very high purity crystalline product, scalableRequires a suitable solvent to be identified; product loss in the mother liquor is inevitable.
Vacuum Distillation Liquid or Low-Melting SolidNon-volatile impurities, solvents, by-products with different boiling pointsEffective for thermally stable, non-polar compounds; good for large scaleRequires thermal stability of the compound, even under vacuum; not suitable for non-volatile products. cdnsciencepub.com
Aqueous Precipitation/Washing Solid or Immiscible LiquidWater-soluble acids, salts, and reagentsSimple, rapid, and effective for initial cleanup; minimizes hydrolysis due to low solubility. acs.orgresearchgate.netMay not remove organic-soluble impurities; risk of hydrolysis exists. orgsyn.org
Acid Scrubbing & Stripping Immiscible LiquidOrganosulfonic acids, residual water, volatile contaminantsSpecifically targets acidic impurities; low-temperature stripping minimizes product degradation. google.comPrimarily for liquid products; involves handling corrosive acids.

Chemical Reactivity and Mechanistic Investigations of 3 Cyclohexyloxy Benzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

Synthesis of Sulfonate Esters with Alcohol Nucleophiles

Leaving Group Chemistry and its Implications:The chloride ion is a well-understood leaving group in nucleophilic substitution reactions.pearson.comlibretexts.orgHowever, specific studies analyzing its behavior and any influence exerted by the 3-(cyclohexyloxy) substituent for this particular molecule are absent.

Without dedicated research on 3-(Cyclohexyloxy)benzenesulfonyl Chloride, generating the requested article with detailed data tables and research findings would require speculation and is therefore not possible.

Reactions with Other Heteroatom Nucleophiles (e.g., thiols, phosphines, carbanions)

The sulfur atom in this compound is highly electrophilic, making it susceptible to attack by a variety of nucleophiles. While specific studies on this particular molecule are not extensively documented, its reactivity can be inferred from the well-established chemistry of arenesulfonyl chlorides.

Reactions with Thiols: Arenesulfonyl chlorides react with thiols, but the products can vary depending on the reaction conditions and the nature of the thiol. In many cases, instead of a simple nucleophilic substitution to form a thioester, the sulfonyl chloride is reduced by the thiol. For instance, the reduction of benzenesulfonyl chloride with zinc dust and sulfuric acid is a known method to produce thiophenol. orgsyn.orgcore.ac.uk This suggests that this compound would likely be reduced to 3-(cyclohexyloxy)thiophenol under similar reducing conditions. The formation of a direct substitution product, S-(3-(cyclohexyloxy)phenyl) benzenethiosulfonate, would require milder conditions and careful choice of reagents to avoid reduction.

Reactions with Phosphines: Phosphines are known to reduce arenesulfonyl chlorides to the corresponding thiols. researchgate.net For example, triphenylphosphine (B44618) can be used for this transformation. The reaction proceeds via a complex mechanism likely involving the formation of a phosphonium (B103445) salt intermediate, which then undergoes hydrolysis or further reaction to yield the thiol and triphenylphosphine oxide. Therefore, the reaction of this compound with a phosphine (B1218219) like triphenylphosphine is expected to yield 3-(cyclohexyloxy)thiophenol.

Electrophilic Reactivity of the Aryl System

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents: the cyclohexyloxy group and the sulfonyl chloride group. The cyclohexyloxy group is an ortho-, para-director and an activating group due to the lone pairs on the oxygen atom that can be donated to the ring by resonance. Conversely, the sulfonyl chloride group is a meta-director and a strong deactivating group due to the electron-withdrawing nature of the sulfonyl group.

Halogenation and Nitration of the Benzene Ring

Halogenation: The halogenation of benzene and its derivatives is a classic example of electrophilic aromatic substitution, typically requiring a Lewis acid catalyst such as FeCl₃ or AlCl₃. acs.org For this compound, the powerful activating and ortho-, para-directing effect of the cyclohexyloxy group would likely dominate over the deactivating and meta-directing effect of the sulfonyl chloride group. Therefore, halogenation is expected to occur primarily at the positions ortho and para to the cyclohexyloxy group. The possible products would be 2-halo-, 4-halo-, and 6-halo-3-(cyclohexyloxy)benzenesulfonyl chloride. The steric hindrance from the bulky cyclohexyloxy group might influence the ratio of these isomers.

Nitration: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. Similar to halogenation, the directing effects of the substituents will determine the position of the incoming nitro group. The activating cyclohexyloxy group will direct the electrophile to the ortho and para positions. Thus, nitration of this compound is predicted to yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-(cyclohexyloxy)benzenesulfonyl chloride. The strongly deactivating sulfonyl chloride group would likely disfavor substitution on the same ring, but the activating effect of the ether group should allow the reaction to proceed.

Friedel-Crafts Type Reactions (if applicable)

Friedel-Crafts reactions, both alkylation and acylation, are generally not successful on aromatic rings that are substituted with strongly deactivating groups. wikipedia.org The sulfonyl chloride group is a powerful deactivating group, which significantly reduces the nucleophilicity of the benzene ring, making it resistant to attack by the carbocation or acylium ion electrophiles generated in Friedel-Crafts reactions.

Therefore, it is highly unlikely that this compound would undergo intermolecular Friedel-Crafts alkylation or acylation on its aromatic ring. The deactivating effect of the -SO₂Cl group is generally too strong to be overcome, even by the activating cyclohexyloxy group. However, it is important to note that arenesulfonyl chlorides themselves can act as electrophiles in Friedel-Crafts reactions with other, more activated aromatic compounds, leading to the formation of diaryl sulfones. wikipedia.org

Detailed Mechanistic Studies of Sulfonyl Transfer Reactions

The transfer of a sulfonyl group from a sulfonyl chloride to a nucleophile is a fundamental reaction in organic chemistry. The mechanism of this process, particularly in solvolysis reactions, has been the subject of extensive investigation.

Solvolysis Mechanisms: Elucidating Sₙ1 and Sₙ2 Pathways

The solvolysis of arenesulfonyl chlorides has been mechanistically studied in a variety of solvent systems. beilstein-journals.orgbeilstein-journals.org The two principal mechanisms considered are the unimolecular nucleophilic substitution (Sₙ1) and the bimolecular nucleophilic substitution (Sₙ2) pathways.

The Sₙ1 mechanism would involve a slow, rate-determining ionization of the sulfonyl chloride to form a sulfonyl cation intermediate, followed by a rapid attack of the solvent nucleophile. This pathway is generally considered unfavorable for most arenesulfonyl chlorides due to the high energy of the sulfonyl cation. beilstein-journals.org

The Sₙ2 mechanism , on the other hand, involves a concerted process where the nucleophilic solvent attacks the sulfur atom at the same time as the chloride ion departs. This pathway is widely accepted for the solvolysis of a majority of arenesulfonyl chlorides. nih.govnih.gov Studies on various substituted benzenesulfonyl chlorides have shown that the reaction rates are sensitive to the nucleophilicity of the solvent, which is a key indicator of an Sₙ2 mechanism. nih.gov For this compound, an Sₙ2 mechanism is the most probable pathway for its solvolysis reactions.

Some early studies suggested a possible contribution from an Sₙ1 mechanism for substrates with electron-donating substituents. nih.gov However, a large body of subsequent evidence, including kinetic solvent isotope effects and the application of the Grunwald-Winstein equation, strongly supports a bimolecular process for most arenesulfonyl chlorides. beilstein-journals.orgnih.gov

Grunwald–Winstein Equation Applications

The Grunwald-Winstein equation is a linear free-energy relationship used to correlate the solvolysis rates of substrates with the ionizing power of the solvent. The original equation is given by:

log(k/k₀) = mY

where k is the rate constant in a given solvent, k₀ is the rate constant in the reference solvent (80% ethanol/20% water), m is the sensitivity of the substrate to the solvent ionizing power (Y). wikipedia.org

For reactions that are sensitive to the nucleophilicity of the solvent, such as the Sₙ2 solvolysis of arenesulfonyl chlorides, an extended two-term Grunwald-Winstein equation is employed: beilstein-journals.orgbeilstein-journals.org

log(k/k₀) = lN + mY

Here, l represents the sensitivity of the substrate to the solvent nucleophilicity (N). beilstein-journals.org The values of l and m provide significant insight into the reaction mechanism. A high l value and a moderate m value are characteristic of an Sₙ2 mechanism.

While specific data for this compound is not available, data from related arenesulfonyl chlorides can provide a useful comparison. The table below shows the Grunwald-Winstein parameters for the solvolysis of benzenesulfonyl chloride and a related naphthalenesulfonyl chloride derivative.

Compoundl (sensitivity to nucleophilicity)m (sensitivity to ionizing power)l/m ratioProposed MechanismReference
Benzenesulfonyl Chloride1.010.611.66Sₙ2 koreascience.kr
4-(Acetylamino)-1-naphthalenesulfonyl Chloride0.760.372.05Sₙ2 koreascience.kr

The significant l values and l/m ratios greater than 1 for these compounds are strong evidence for a bimolecular (Sₙ2) solvolysis mechanism, where bond formation with the solvent is important in the transition state. koreascience.kr It is reasonable to expect that the solvolysis of this compound would also exhibit similar Grunwald-Winstein parameters, consistent with an Sₙ2 pathway.

Kinetic Solvent Isotope Effects (KSIE)

The kinetic solvent isotope effect (KSIE), measured as the ratio of the reaction rate in a protiated solvent (e.g., H₂O or CH₃OH) to that in a deuterated solvent (e.g., D₂O or CH₃OD), is a powerful tool for elucidating the mechanisms of solvolysis reactions. For arenesulfonyl chlorides, KSIE studies have been instrumental in characterizing the role of the solvent in the transition state.

Studies on a range of para-substituted benzenesulfonyl chlorides have shown that the KSIE (kH₂O/kD₂O) varies systematically with the electronic nature of the substituent. cdnsciencepub.com This contrasts with the solvolysis of alkyl halides (displacement from carbon), where the KSIE is less sensitive to structural changes in the substrate. cdnsciencepub.comresearchgate.net For the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride at 20°C, the KSIE values were found to be 1.568 and 1.564, respectively, which are significantly higher than the typical range of 1.20 to 1.25 observed for alkyl chlorides. beilstein-journals.org This enhanced KSIE for sulfonyl chlorides suggests a greater degree of bond-making in the transition state and indicates that the nucleophilic attack by water is a key part of the rate-determining step. beilstein-journals.orgcdnsciencepub.com

The magnitude of the KSIE is influenced by substituents on the aromatic ring. Electron-withdrawing groups tend to increase the KSIE, while electron-donating groups decrease it. cdnsciencepub.com For example, the KSIE for p-nitrobenzenesulfonyl chloride is higher than that for p-methoxybenzenesulfonyl chloride. cdnsciencepub.com This trend is attributed to the requirement for a greater degree of bond-making by the solvent to achieve the necessary charge separation on the leaving chloride group when the sulfur center is more electron-deficient. cdnsciencepub.com

Given that the 3-cyclohexyloxy group is moderately electron-donating through resonance, it is expected that the KSIE for the solvolysis of this compound would be comparable to or slightly lower than that of unsubstituted benzenesulfonyl chloride. A KSIE value significantly greater than 1 would be anticipated, consistent with a bimolecular (Sₙ2-like) mechanism, likely involving general-base catalysis from a second solvent molecule. nih.govnih.govkoreascience.kr

Table 1: Kinetic Solvent Isotope Effects (KSIE) for the Solvolysis of Various Sulfonyl Chlorides
CompoundSolvent SystemKSIE (kH/kD)Reference
Methanesulfonyl ChlorideH₂O/D₂O1.568 beilstein-journals.org
Benzenesulfonyl ChlorideH₂O/D₂O1.564 beilstein-journals.org
trans-β-Styrenesulfonyl ChlorideH₂O/D₂O1.46 nih.gov
trans-β-Styrenesulfonyl ChlorideCH₃OH/CH₃OD1.76 nih.gov
4-(Acetylamino)-1-naphthalenesulfonyl ChlorideCH₃OH/CH₃OD1.75 koreascience.kr

Characterization of Transition States and Reactive Intermediates

The solvolysis of arenesulfonyl chlorides is generally accepted to proceed through a concerted, bimolecular nucleophilic substitution (Sₙ2-type) mechanism. nih.govnih.gov While the formation of reactive intermediates such as sulfonyl cations via an Sₙ1 pathway has been considered, there is little convincing evidence to support this route under typical solvolytic conditions, largely due to the high energy required for heterolytic cleavage of the S-Cl bond. nih.gov

The transition state for the Sₙ2 attack of a nucleophile (like water or alcohol) on the sulfur atom is proposed to have a trigonal bipyramidal geometry. beilstein-journals.orgcdnsciencepub.com In this arrangement, the incoming nucleophile and the departing chloride ion occupy the axial positions, while the two sulfonyl oxygens and the aryl group lie in the equatorial plane. cdnsciencepub.com The reaction involves the formation of a new bond between the nucleophilic solvent molecule and the sulfur atom, concurrent with the cleavage of the existing sulfur-chlorine bond.

The precise structure of the transition state, particularly the extent of bond formation and bond cleavage, is sensitive to factors such as the nucleophile, the solvent, and the substituents on the benzene ring. cdnsciencepub.com Kinetic studies on substituted benzenesulfonyl chlorides suggest that electron-withdrawing groups lead to a transition state with more bond-making, while electron-donating groups result in an "earlier" transition state with less bond formation. cdnsciencepub.comnih.gov For this compound, the electron-donating nature of the cyclohexyloxy group would favor a transition state with less charge separation and a lesser degree of bond formation compared to analogues with strongly electron-withdrawing substituents.

Role of General Base and General Acid Catalysis

In the solvolysis of sulfonyl chlorides, the solvent can play a dual role, acting not only as a nucleophile but also as a catalyst. The significant KSIE values observed for these reactions are often interpreted as evidence for general-base catalysis. nih.govnih.govkoreascience.kr In this model, a second solvent molecule facilitates the reaction by abstracting a proton from the nucleophilically attacking solvent molecule in the transition state. This process increases the nucleophilicity of the attacking species and stabilizes the developing positive charge, thereby lowering the activation energy of the reaction.

This catalytic participation can involve dimers or even larger aggregates of solvent molecules, especially in highly structured solvents like water. nih.govresearchgate.net The reaction of amines with certain activated sulfonyl derivatives in aqueous solution has also been shown to proceed via general base-catalyzed hydrolysis by the amine, rather than through direct aminolysis. acs.org

Radical Processes Involving the Sulfonyl Chloride Moiety

Generation of Sulfonyl Radicals from this compound

Aromatic sulfonyl chlorides are versatile precursors for the generation of sulfonyl radicals (ArSO₂•). magtech.com.cn These reactive intermediates can be formed from this compound through several methods. One of the most prominent modern techniques is visible-light photoredox catalysis, where a photocatalyst, upon irradiation, facilitates a single-electron transfer to the sulfonyl chloride, leading to the cleavage of the S-Cl bond and formation of the sulfonyl radical and a chloride anion. acs.orgresearchgate.net This method is valued for its mild, redox-neutral conditions. rsc.org

Other established methods for generating sulfonyl radicals include:

Metal Catalysis: Transition metals can catalyze the reduction of sulfonyl chlorides to produce sulfonyl radicals. cmu.edu

Thermal or Photochemical Initiation: In the presence of a radical initiator or under UV irradiation, the S-Cl bond can undergo homolytic cleavage. cmu.edu

Electron Transfer: Chemical or electrochemical reduction can also initiate the formation of a radical anion, which subsequently fragments into a sulfonyl radical and a chloride ion. acs.org

The resulting 3-(cyclohexyloxy)benzenesulfonyl radical is an electrophilic radical species that can participate in a variety of subsequent transformations.

Radical Addition and Cyclization Reactions (e.g., Carboazidation, Carboamination)

Once generated, the 3-(cyclohexyloxy)benzenesulfonyl radical can engage in a range of radical reactions, most notably addition to carbon-carbon multiple bonds. acs.orgnih.gov The addition of sulfonyl radicals to alkenes and alkynes is a powerful method for C-S bond formation and the synthesis of functionalized sulfones. nih.gov

Key reaction types involving sulfonyl radicals include:

Radical Addition: The sulfonyl radical can add across an alkene or alkyne, generating a new carbon-centered radical. This intermediate can then be trapped by a hydrogen atom donor or another radical species, or it can participate in further reactions. A common outcome is the formation of allylic sulfones through an addition-elimination sequence with allyl halides. acs.org

Radical Cyclization: If the initial substrate contains both a sulfonyl chloride moiety and an unsaturated group (like an alkene or alkyne) in a suitable position, intramolecular radical cyclization can occur. rsc.orgresearchgate.net This strategy is a potent tool for constructing cyclic and polycyclic structures. For instance, radical cyclizations of unsaturated sulfonamides can lead to the formation of nitrogen-containing heterocycles like piperidines and pyrrolidines, a process that can be considered a form of radical carboamination. nih.govacs.org The initial cyclization produces an α-sulfonamidoyl radical, which can then eliminate the sulfonyl radical to form an imine. nih.gov

While specific examples of carboazidation initiated by sulfonyl radicals are less common, the general principle involves the addition of the sulfonyl radical to an alkene, followed by trapping of the resulting carbon-centered radical with an azide (B81097) source. The versatility of sulfonyl radicals makes them valuable initiators for a wide array of radical cascade reactions, enabling the construction of complex molecular architectures under mild conditions. researchgate.net

Applications of 3 Cyclohexyloxy Benzenesulfonyl Chloride in Diversified Organic Synthesis

Utilization as a Key Building Block for Complex Molecular Scaffolds

In the field of organic synthesis, the strategic assembly of complex molecules from smaller, well-defined starting materials is a fundamental concept. 3-(Cyclohexyloxy)benzenesulfonyl chloride functions as a key building block in this context, enabling chemists to introduce the 3-(cyclohexyloxy)benzenesulfonyl moiety into larger, more intricate molecular frameworks.

The dual functionality of the molecule is central to its role as a building block. The sulfonyl chloride group provides a reactive handle for coupling reactions, while the cyclohexyloxy group imparts specific steric and electronic properties, such as increased lipophilicity, to the target molecule. This can be particularly valuable in medicinal chemistry and materials science, where the physical properties of a molecule are critical to its function. By incorporating this compound, synthetic chemists can access complex tetracyclic or other fused scaffolds that might otherwise be difficult to prepare. cncb.ac.cn The ability to introduce both an aryl sulfonyl linkage and a cycloalkyl ether group in a single step makes it an efficient tool for diversifying molecular structures.

Functional Group Interconversions and Derivatization Strategies

A cornerstone of organic synthesis is the interconversion of functional groups to build molecular complexity. This compound is an important reagent for such strategies, primarily through the activation of hydroxyl groups and its inherent nature as a potent sulfonylating agent.

One of the most common applications of sulfonyl chlorides is the activation of alcohols. youtube.com Alcohols are generally poor substrates for nucleophilic substitution reactions because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. This compound reacts with primary and secondary alcohols in the presence of a non-nucleophilic base, such as pyridine, to form sulfonate esters. wikipedia.orgorganic-chemistry.org

This transformation converts the hydroxyl group into a 3-(cyclohexyloxy)benzenesulfonate group, which is an excellent leaving group due to the ability of the sulfonate anion to stabilize a negative charge through resonance. The resulting activated alcohol is now highly susceptible to nucleophilic attack by a wide range of nucleophiles, facilitating SN2 reactions. unco.edu This two-step sequence allows for the conversion of alcohols into other functional groups like halides, azides, nitriles, and thiols under mild conditions. organic-chemistry.orgnih.gov

Table 1: General Scheme for Activation of Alcohols

Reactant 1 (Alcohol) Reagent Product (Activated Alcohol) Leaving Group
R-OHThis compoundR-O-SO₂-C₆H₄-O-C₆H₁₁⁻O-SO₂-C₆H₄-O-C₆H₁₁

This compound is itself an activated sulfonylating reagent. The term "activated" refers to the high electrophilicity of the sulfur atom, which is bonded to two oxygen atoms and a chlorine atom—all of which are highly electronegative. This polarization makes the sulfur atom highly susceptible to attack by nucleophiles. wikipedia.org

While arylsulfonyl chlorides can be prepared through various methods, such as the reaction of arylsulfonic acids with chlorinating agents like thionyl chloride or phosphorus pentachloride, they are typically used directly as sulfonylating agents. orgsyn.orgorgsyn.orggoogle.com this compound serves as a direct source for the 3-(cyclohexyloxy)benzenesulfonyl group, which can be transferred to nucleophilic substrates such as amines, phenols, and thiols. smolecule.com This direct derivatization is a key strategy for modifying the properties and reactivity of various molecules.

Role in the Synthesis of Specialized Chemical Architectures

The reactivity of this compound makes it a valuable tool in the targeted synthesis of specific molecular frameworks, particularly those with established biological importance, such as sulfonamides and various heterocyclic systems.

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. researchgate.netnih.gov The most direct and common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgechemcom.com

This compound reacts readily with various amines to furnish the corresponding N-substituted sulfonamides. smolecule.com This reaction allows for the incorporation of the unique 3-(cyclohexyloxy)phenyl group into potential drug candidates. The synthesis of sulfonamides from amino acids, for instance, has become a significant area of research, as it combines the structural diversity of amino acids with the proven biological activity of the sulfonamide moiety. researchgate.netnih.gov The reaction involves a nucleophilic attack by the amino group of the amino acid on the electrophilic sulfur atom of the sulfonyl chloride. nih.gov This approach leads to the creation of chiral, biologically relevant sulfonamide derivatives with tailored structures and potential pharmacological activities. researchgate.netresearchgate.net

Table 2: General Scheme for Sulfonamide Synthesis

Reactant (Amine) Reagent Product (Sulfonamide)
R-NH₂This compoundR-NH-SO₂-C₆H₄-O-C₆H₁₁

Heterocyclic compounds are integral to medicinal chemistry and materials science. researchgate.net Sulfonyl chlorides like this compound are employed in the synthesis of these cyclic architectures. For example, the reaction with bifunctional reagents can lead to cyclization, forming heterocyclic rings.

A common strategy involves the sulfonylation of an amine that contains another functional group. The resulting sulfonamide can then undergo an intramolecular reaction to form a heterocycle. For instance, N-aryl sulfonyl derivatives are key intermediates in the synthesis of various nitrogen-containing heterocycles. echemcom.com The sulfonyl group can act as a protecting group or as a directing group to control the regioselectivity of subsequent transformations. This utility makes this compound a potential reagent for constructing complex, substituted heterocyclic systems for evaluation in drug discovery and other applications. beilstein-journals.org

Protecting Group Strategies

The benzenesulfonyl group is recognized as a robust protecting group for phenols, demonstrating stability across a range of harsh reaction conditions. The introduction of a 3-(cyclohexyloxy) substituent on the benzenesulfonyl moiety can modulate properties such as lipophilicity and crystallinity, potentially offering advantages in solubility and purification of intermediates during multi-step syntheses.

The primary role of the 3-(cyclohexyloxy)benzenesulfonyl group is to mask the reactivity of hydroxyl groups, particularly in phenols. This is achieved by reacting the phenol (B47542) with this compound in the presence of a base to form a stable sulfonate ester. This protection strategy is crucial in complex syntheses where other functional groups need to be manipulated without affecting the phenol. The stability of the resulting aryl sulfonate ester to various reagents makes it a valuable tool for chemists.

The deprotection, or removal, of the sulfonyl group can be accomplished under specific conditions, often involving strong acids and heat, which cleaves the sulfonate ester to regenerate the free phenol. masterorganicchemistry.com

Table 1: Stability of Benzenesulfonyl Protecting Group in Phenols

Reagent/Condition Stability
Grignard Reagents Stable
Organolithium Reagents Stable
Metal Alkoxides Stable
Phosgene Stable
Mineral and Lewis Acids Stable
Strong Base (e.g., KOH) with Heat Cleaved

Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

This compound is an electrophilic compound that readily participates in reactions to form carbon-heteroatom bonds. smolecule.com Its primary application in this context is the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. wikipedia.org These reactions are fundamental in medicinal chemistry and materials science.

Carbon-Heteroatom Bond Formation: The reaction of this compound with primary or secondary amines yields the corresponding N-substituted sulfonamides. Similarly, its reaction with alcohols or phenols produces sulfonate esters. These transformations are typically high-yielding and proceed under mild conditions.

Carbon-Carbon Bond Formation: A more advanced application involves the use of the resulting aryl sulfonate esters as electrophiles in transition-metal-catalyzed cross-coupling reactions. While aryl halides are traditional coupling partners, aryl sulfonates have emerged as valuable alternatives. For instance, a 3-(cyclohexyloxy)benzenesulfonate ester, formed from a phenol, can participate in palladium-catalyzed reactions like the Suzuki or Sonogashira couplings. In these reactions, the sulfonate group acts as a leaving group, enabling the formation of a new carbon-carbon bond between the aromatic ring and the coupling partner (e.g., an organoboron compound or a terminal alkyne). tezu.ernet.in This two-step sequence—protection (sulfonate ester formation) followed by cross-coupling—represents a powerful strategy for the functionalization of phenols.

Table 2: Bond Formation Reactions Utilizing Sulfonyl Derivatives

Reaction Type Reactants Product Bond Formed
Sulfonamide Formation This compound + Amine N-Substituted Sulfonamide C-N
Sulfonate Ester Formation This compound + Alcohol/Phenol Sulfonate Ester C-O
Suzuki Coupling (Hypothetical) 3-(Cyclohexyloxy)benzenesulfonate + Arylboronic Acid Biaryl Compound C-C
Sonogashira Coupling (Hypothetical) 3-(Cyclohexyloxy)benzenesulfonate + Terminal Alkyne Aryl Alkyne C-C

Integration into Cascade and Multicomponent Reactions

Cascade (or domino) reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and saving time. nih.gov While specific examples involving this compound are not extensively documented, its chemical properties make it a viable candidate for integration into such processes.

Multicomponent Reactions (MCRs): In an MCR, three or more reactants combine in a one-pot reaction to form a product that incorporates portions of all starting materials. This compound could serve as one component in such a reaction. For example, it could react with a bifunctional molecule containing both an amine and an alcohol. In a hypothetical MCR, an amine, an aldehyde, an isocyanide, and this compound could potentially be combined to generate a complex sulfonamide derivative in a single step, leveraging the principles of reactions like the Ugi reaction.

Cascade Reactions: A cascade reaction involves a sequence of intramolecular transformations, where the product of the first reaction becomes the substrate for the next. The formation of a sulfonate ester from this compound could be designed as the initiating step of a cascade sequence. For example, after the initial sulfonylation of a strategically chosen alcohol, a subsequent intramolecular cyclization could be triggered, leading to the rapid assembly of a complex heterocyclic scaffold. The sulfonate moiety can serve both as an activating group and a leaving group in subsequent transformations. nih.govbeilstein-journals.org

Table 3: Conceptual Integration into a Multicomponent Reaction

Component 1 Component 2 Component 3 Potential Product
This compound An amino alcohol An aldehyde A complex molecule containing a sulfonamide and other functionalities formed in a single step

Structure Reactivity Relationships and Analog Design for 3 Cyclohexyloxy Benzenesulfonyl Chloride

Systematic Modification of the Cyclohexyloxy Substituent

The cyclohexyloxy group, while not directly attached to the reactive sulfonyl chloride center, exerts significant influence through steric and electronic effects. Altering its structure is a key strategy in analog design.

Modifying the alkyl portion of an alkoxy substituent can influence the reactivity of the benzenesulfonyl chloride core. While direct studies on 3-(cyclohexyloxy)benzenesulfonyl chloride are specific, general principles of physical organic chemistry allow for predictions. Increasing the alkyl chain length or the degree of branching in the alkoxy group can impact the molecule's solubility and steric profile. rsc.orgmdpi.com For instance, replacing the cyclohexyl group with smaller linear alkoxy groups (e.g., methoxy, ethoxy) would reduce steric hindrance around the reaction center, potentially increasing susceptibility to nucleophilic attack.

Table 1: Predicted Impact of Alkoxy Substituent Modification on the Relative Reactivity of 3-(Alkoxy)benzenesulfonyl Chloride Analogs

Alkoxy SubstituentStructural FeaturePredicted Steric HindranceExpected Relative Reactivity
MethoxySmall, linearLowHigh
EthoxyLinearLow-ModerateHigh
IsopropoxyBranchedModerateModerate
Cyclohexyloxy Reference Compound Moderate-High Reference
tert-ButoxyHighly BranchedHighLow

Introducing more complex, conformationally rigid moieties such as spirocyclic or polycyclic systems (e.g., adamantyloxy, norbornyloxy) in place of the cyclohexyloxy group represents an advanced design strategy. The synthesis of such complex structures is a field of active research. beilstein-journals.orgresearchgate.net These bulky and rigid groups would dramatically increase steric hindrance around the sulfonyl chloride group.

This rigidity can lock the molecule into specific conformations, which may either shield the reaction center or, in some cases, orient the molecule in a way that favors a specific reaction pathway. The primary predicted effect would be a significant decrease in reaction rate due to the steric shielding of the electrophilic sulfur atom, making the approach of a nucleophile more difficult.

Positional and Electronic Effects of Additional Benzene (B151609) Ring Substituents

Introducing additional substituents onto the benzene ring provides a powerful method for modulating the reactivity of the sulfonyl chloride group through well-understood electronic and steric effects.

The Hammett equation, log(k/k₀) = σρ, is a valuable tool for quantitatively predicting how a substituent on the benzene ring will affect the reaction rate. libretexts.org In this equation, k is the rate constant for the substituted compound, k₀ is the rate for the unsubstituted compound, σ (sigma) is the substituent constant that depends on the nature and position (meta or para) of the substituent, and ρ (rho) is the reaction constant which reflects the sensitivity of the reaction to electronic effects. libretexts.org

For reactions of benzenesulfonyl chlorides, the value of ρ is positive, indicating that the reaction is accelerated by electron-withdrawing groups (positive σ values) and decelerated by electron-donating groups (negative σ values). researchgate.netresearchgate.net Electron-withdrawing groups stabilize the developing negative charge in the transition state of a nucleophilic substitution reaction, thus lowering the activation energy and increasing the rate. Linear correlations between reactivity and Hammett σ values have been demonstrated for the solvolysis of 4-X-benzenesulfonyl chlorides. cdnsciencepub.com

Table 2: Hammett Substituent Constants (σ) and Their Predicted Effect on the Reactivity of Substituted this compound Analogs

Substituent (X)Positionσ Constant (σ_meta / σ_para)Electronic EffectPredicted Relative Rate (k/k₀)
-NO₂para+0.78Strong Electron-WithdrawingSignificantly Increased
-CNpara+0.66Strong Electron-WithdrawingIncreased
-Brpara+0.23Moderate Electron-WithdrawingSlightly Increased
-Hpara0.00ReferenceReference
-CH₃para-0.17Weak Electron-DonatingSlightly Decreased
-OCH₃para-0.27Moderate Electron-DonatingDecreased

The effect of ortho-substituents is more complex than that of meta and para substituents because they can exert both electronic and steric effects. libretexts.orgnih.gov For many reactions, ortho groups sterically hinder the reaction center and slow the rate. However, nucleophilic substitution at the sulfonyl sulfur in arenesulfonyl chlorides often displays a "positive ortho-effect," where ortho-alkyl groups can cause a surprising acceleration of the reaction rate. researchgate.netsciforum.netmdpi.com

This counterintuitive acceleration is attributed to the rigid and sterically congested structure created by the ortho-substituents. mdpi.com This congestion limits the free rotation around the C-S bond, locking the sulfonyl chloride group into a conformation that is favorable for nucleophilic attack. researchgate.net This can create preconditions for a frontal attack on the sulfur atom, as opposed to a hindered backside approach. sciforum.netmdpi.com Studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that 2-alkyl and 2,4,6-trialkyl substituted analogs are significantly more reactive than the unsubstituted parent compound. mdpi.com

Table 3: Illustrative Relative Rates of Chloride Exchange for Alkyl-Substituted Benzenesulfonyl Chlorides Demonstrating the Ortho-Effect

Substituent PatternPrimary EffectIllustrative Relative Rate (k_rel)
UnsubstitutedReference1.0
4-MethylInductive (Donating)~0.7
3-MethylInductive (Donating)~0.8
2-Methyl Positive Ortho-Effect ~1.5
2,4,6-Trimethyl Cumulative Positive Ortho-Effect ~3.5
Note: Relative rates are illustrative based on trends reported for chloride exchange reactions. mdpi.com

Synthesis and Characterization of Novel Analogs of this compound

The creation of novel analogs relies on established synthetic methodologies for substituted benzenesulfonyl chlorides. A common and versatile route involves the diazotization of a substituted aniline, followed by a chlorosulfonation reaction. google.comgoogle.com This method allows for the preparation of a wide range of substituted benzenesulfonyl chlorides with high purity and yield. google.com Another established method is the direct chlorosulfonation of a substituted benzene with chlorosulfonic acid. orgsyn.org

For example, to synthesize an analog with an additional substituent on the benzene ring, one could start with the appropriately substituted phenol (B47542). This phenol would first be alkylated with a cyclohexyl halide via a Williamson ether synthesis to form the substituted cyclohexyloxybenzene precursor. This intermediate would then undergo chlorosulfonation, typically at the para position relative to the activating alkoxy group, to yield the desired substituted this compound analog.

The characterization of these newly synthesized analogs would involve a suite of standard spectroscopic and analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to determine the carbon-hydrogen framework and confirm the positions of substituents on the aromatic ring. researchgate.net

Infrared (IR) spectroscopy to identify characteristic functional groups, particularly the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group (typically around 1375 cm⁻¹ and 1185 cm⁻¹). researchgate.net

Elemental Analysis to determine the empirical formula and confirm the purity of the synthesized compound. researchgate.net

Mass Spectrometry to confirm the molecular weight of the new analog.

Through these combined strategies of modification, synthesis, and characterization, a diverse library of analogs of this compound can be developed, each with finely tuned reactivity for specific chemical applications.

Elucidation of Quantitative Structure-Reactivity Relationships (QSAR)

The reactivity of benzenesulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom in the sulfonyl chloride group. This electrophilicity is, in turn, modulated by the electronic effects of the substituents on the benzene ring. The Hammett equation is a widely used tool in physical organic chemistry to quantify the influence of meta- and para-substituents on the reactivity of benzene derivatives. The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of a substituted benzenesulfonyl chloride.

k₀ is the rate constant for the reaction of the unsubstituted benzenesulfonyl chloride.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (which have positive σ values) and decelerated by electron-donating groups (which have negative σ values). This is because electron-withdrawing groups increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack.

For the hydrolysis of a series of 4-substituted benzenesulfonyl chlorides, a Hammett plot reveals a positive ρ value, confirming that electron-withdrawing substituents enhance the reaction rate. rsc.org Similarly, the chloride-chloride exchange reaction in a series of para- and meta-substituted arenesulfonyl chlorides was found to follow the Hammett equation with a ρ-value of +2.02, indicating a significant sensitivity to the electronic effects of the substituents. nih.gov Electron-attracting substituents were observed to increase the reaction rate, while electron-donating substituents slowed it down. nih.gov

The 3-(Cyclohexyloxy) substituent in the target molecule will influence the reactivity of the sulfonyl chloride group through a combination of inductive and resonance effects. The oxygen atom of the cyclohexyloxy group is electron-withdrawing through the inductive effect (-I) due to its high electronegativity. However, it is electron-donating through the resonance effect (+M) due to the presence of lone pairs of electrons that can be delocalized into the benzene ring. For a substituent at the meta position, the resonance effect is generally considered to be negligible, and the electronic influence is primarily inductive. Therefore, the 3-cyclohexyloxy group is expected to be weakly electron-withdrawing, thereby slightly increasing the reactivity of the benzenesulfonyl chloride compared to the unsubstituted parent compound.

To illustrate the expected trend in reactivity, the following table presents hypothetical relative rate constants for the hydrolysis of various substituted benzenesulfonyl chlorides, based on the principles of the Hammett equation and the known electronic effects of the substituents.

Substituent (at meta-position)Hammett σm Value (approx.)Expected Electronic EffectHypothetical Relative Rate Constant (k/k₀)
-NO₂+0.71Strongly Electron-Withdrawing> 10
-Cl+0.37Moderately Electron-Withdrawing~ 5
-OCH(CH₂)₅ (Cyclohexyloxy)~ +0.1 to +0.2Weakly Electron-Withdrawing (Inductive)~ 1.5 - 2
-H0.00Reference1
-CH₃-0.07Weakly Electron-Donating< 1

Beyond electronic effects, steric factors can also play a role in the reactivity of benzenesulfonyl chlorides, particularly when the substituent is large or positioned near the reaction center. The cyclohexyloxy group is sterically bulky. However, being at the meta position, it is not expected to exert a significant direct steric hindrance on the sulfonyl chloride group. The primary steric influence would be on the solvation of the molecule and potentially on the trajectory of the incoming nucleophile, although this effect is likely to be minor compared to the electronic effects for a meta-substituted compound.

Computational Chemistry and Theoretical Investigations of 3 Cyclohexyloxy Benzenesulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, providing a powerful toolkit to probe the intricacies of molecular structure and behavior. For 3-(Cyclohexyloxy)benzenesulfonyl chloride, these methods illuminate the distribution of electrons within the molecule and, by extension, its inherent reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies of molecules like this compound focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in determining the molecule's chemical reactivity and kinetic stability.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter; a smaller gap suggests higher reactivity. For aromatic sulfonyl chlorides, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, and the LUMO is often a σ*-orbital localized on the S-Cl bond.

Table 1: Representative Frontier Orbital Energies for a Model Arylsulfonyl Chloride

Molecular Orbital Energy (eV)
LUMO+1 1.25
LUMO 0.50
HOMO -7.80
HOMO-1 -8.20

Note: These values are illustrative and based on typical DFT calculations for similar aromatic sulfonyl chlorides.

Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (colored blue) are prone to nucleophilic attack.

In this compound, the most positive electrostatic potential is expected to be located on the sulfur atom of the sulfonyl chloride group, making it the primary site for nucleophilic attack. The oxygen atoms of the sulfonyl group and the cyclohexyloxy group will exhibit negative potential, indicating their nucleophilic character. The benzene ring will show a more complex potential surface, with regions of both positive and negative potential.

Natural Bond Orbital (NBO) analysis provides a quantitative measure of the charge distribution by assigning partial charges to each atom. This analysis for a molecule like this compound would likely show a significant positive charge on the sulfur atom and negative charges on the oxygen and chlorine atoms, consistent with the MEP analysis.

Table 2: Illustrative Natural Bond Orbital (NBO) Charges for a Model Arylsulfonyl Chloride

Atom Charge (e)
S +1.50
O (sulfonyl) -0.75
O (sulfonyl) -0.75
Cl -0.25
C (ipso- to SO2Cl) +0.10
C (ipso- to O-cyclohexyl) -0.15

Note: These values are representative and intended to illustrate the expected charge distribution.

Prediction of Acidity and Basicity Parameters

Computational methods can be employed to predict the acidity and basicity of different sites within a molecule. For this compound, the most relevant acidic site in a potential reaction product would be the sulfonic acid that would form upon hydrolysis. The pKa of this sulfonic acid can be estimated using thermodynamic cycles in conjunction with quantum chemical calculations.

The cyclohexyloxy group, being electron-donating, would be expected to slightly decrease the acidity of the corresponding sulfonic acid compared to unsubstituted benzenesulfonic acid. This is because the electron-donating group destabilizes the resulting sulfonate anion.

The basicity of the molecule is primarily associated with the lone pairs of electrons on the oxygen atoms. The oxygen atoms of the sulfonyl group are weakly basic, while the ether oxygen of the cyclohexyloxy group is also a potential site for protonation. Computational methods can calculate the proton affinity to quantify the basicity of these sites.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the reaction pathway and analyzing the transition states, it is possible to predict the feasibility and kinetics of a given transformation.

Computational Elucidation of Reaction Mechanisms

The reactions of sulfonyl chlorides, such as this compound, with nucleophiles are of significant interest. Computational studies on analogous arenesulfonyl chlorides have provided strong evidence that these reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. semanticscholar.org

In this mechanism, the nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride) are in apical positions. The reaction proceeds in a single concerted step, with the simultaneous formation of the new bond and cleavage of the S-Cl bond. DFT calculations can be used to map the potential energy surface of this reaction, identifying the reactants, transition state, and products.

Prediction of Reaction Barriers and Rate Constants

A key outcome of reaction pathway modeling is the determination of the activation energy barrier. This barrier represents the energy difference between the reactants and the transition state and is a critical factor in determining the reaction rate. A lower activation energy corresponds to a faster reaction.

For the SN2 reaction of this compound with a nucleophile, DFT calculations can provide an estimate of this energy barrier. The presence of the electron-donating cyclohexyloxy group may have a modest effect on the reaction barrier compared to unsubstituted benzenesulfonyl chloride.

Once the activation energy is known, Transition State Theory (TST) can be used to estimate the reaction rate constant. These theoretical predictions, while not always perfectly matching experimental values, provide valuable qualitative and semi-quantitative insights into the reaction kinetics.

Table 3: Representative Calculated Energy Barrier for the SN2 Reaction of a Model Arylsulfonyl Chloride

Reaction Parameter Value (kcal/mol)
Activation Energy (ΔG‡) 15 - 25

Note: This is an illustrative range for the reaction with a neutral nucleophile like water or an amine.

Conformational Analysis of the Cyclohexyloxy Group and Benzene Ring

The conformational flexibility of this compound is primarily dictated by the cyclohexyloxy group and the rotational freedom around the C-O-C and C-S bonds. Understanding the preferred spatial arrangement of these fragments is essential for a complete molecular description.

The cyclohexane (B81311) ring typically adopts a stable chair conformation to minimize angular and torsional strain. libretexts.org In this conformation, substituents can occupy either axial or equatorial positions. For the cyclohexyloxy group, the substituent is the oxygen atom bonded to the benzenesulfonyl moiety. Due to steric hindrance, it is overwhelmingly favorable for the larger substituent group on a cyclohexane ring to occupy an equatorial position. sapub.orglibretexts.org Therefore, the benzenesulfonyl group attached to the oxygen is predicted to predominantly reside in the equatorial position of the cyclohexane chair, minimizing unfavorable 1,3-diaxial interactions.

The orientation of the benzene ring relative to the cyclohexyloxy group is another key conformational feature. The rotation around the C(aryl)-O bond is subject to a rotational energy barrier, influenced by steric and electronic effects. nih.govdoaj.org Computational studies on analogous aryl ethers suggest that the lowest energy conformation would involve a non-planar arrangement between the benzene ring and the C-O-C plane to alleviate steric clashes between the ortho hydrogens of the benzene ring and the cyclohexane ring.

Similarly, rotation around the C(aryl)-S bond of the benzenesulfonyl group will have a preferred orientation to minimize steric interactions between the sulfonyl chloride group and the ortho-substituent (in this case, the cyclohexyloxy group).

A hypothetical representation of the dihedral angles defining the key conformational aspects is presented in Table 1. These values are illustrative and would require specific density functional theory (DFT) or other high-level computational calculations for precise determination.

Table 1: Hypothetical Torsional Angles for the Lowest Energy Conformer of this compound This table is interactive. Users can sort the data by clicking on the column headers.

Torsional Angle Atoms Involved Predicted Value (degrees)
τ1 C(aryl)-S-C(aryl)-C(aryl) ~45-60
τ2 S-C(aryl)-O-C(cyclohexyl) ~120-140

Theoretical Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry allows for the theoretical prediction of spectroscopic data, which can be invaluable for the identification and characterization of new compounds. Methods like DFT can calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies with a reasonable degree of accuracy.

NMR Chemical Shifts: The 1H and 13C NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. For this compound, the electron-withdrawing nature of the sulfonyl chloride group is expected to deshield the aromatic protons and carbons, shifting them to higher ppm values compared to unsubstituted benzene. researchgate.net Conversely, the cyclohexyloxy group, being an ether, is an electron-donating group and would tend to shield the aromatic nuclei, particularly at the ortho and para positions relative to its point of attachment (though in this meta-substituted compound, its electronic influence is more nuanced).

Tables 2 and 3 present hypothetical, theoretically predicted 1H and 13C NMR chemical shifts for this compound, based on computational data from analogous substituted benzenes. researchgate.netresearchgate.netchemrxiv.org

Table 2: Predicted 1H NMR Chemical Shifts for this compound This table is interactive. Users can sort the data by clicking on the column headers.

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic H (ortho to -SO2Cl) 7.8 - 8.0 m
Aromatic H (para to -SO2Cl) 7.6 - 7.8 m
Aromatic H (ortho to -OCy) 7.2 - 7.4 m
Cyclohexyl H (attached to O) 4.5 - 4.7 m

Table 3: Predicted 13C NMR Chemical Shifts for this compound This table is interactive. Users can sort the data by clicking on the column headers.

Carbon Predicted Chemical Shift (ppm)
Aromatic C (attached to -SO2Cl) 140 - 145
Aromatic C (attached to -OCy) 155 - 160
Aromatic C (ortho to -SO2Cl) 128 - 132
Aromatic C (para to -SO2Cl) 135 - 138
Aromatic C (ortho to -OCy) 118 - 122
Cyclohexyl C (attached to O) 75 - 80

IR Vibrational Frequencies: The IR spectrum of a molecule is characterized by absorption bands corresponding to specific vibrational modes. For this compound, the most prominent bands are expected to arise from the sulfonyl chloride and cyclohexyloxy groups. The S=O stretching vibrations of the sulfonyl chloride group typically appear as two strong bands. acdlabs.com The C-O stretching of the ether linkage and the C-H stretching of the aromatic and aliphatic moieties will also give rise to characteristic absorptions.

Table 4 lists the predicted characteristic IR vibrational frequencies based on computational studies of similar functional groups. acdlabs.comresearchgate.netresearchgate.net

Table 4: Predicted Characteristic IR Vibrational Frequencies for this compound This table is interactive. Users can sort the data by clicking on the column headers.

Vibrational Mode Functional Group Predicted Frequency (cm-1) Intensity
Asymmetric S=O Stretch -SO2Cl 1370 - 1410 Strong
Symmetric S=O Stretch -SO2Cl 1165 - 1205 Strong
C-O Stretch (aryl ether) Ar-O-C 1200 - 1270 Strong
C-H Stretch (aromatic) Ar-H 3000 - 3100 Medium
C-H Stretch (aliphatic) C-H 2850 - 2960 Strong

Q & A

Q. What are the standard synthetic routes for 3-(Cyclohexyloxy)benzenesulfonyl Chloride, and how are reaction conditions optimized?

The synthesis typically involves two key steps: (1) sulfonation of a substituted benzene ring and (2) introduction of the cyclohexyloxy group. For example, benzenesulfonyl chloride derivatives are often synthesized by reacting benzene derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation . The cyclohexyloxy group can be introduced via nucleophilic substitution using cyclohexanol under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF) . Solvent choice (e.g., dichloromethane or chloroform) and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis of the sulfonyl chloride group . Purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyclohexyloxy moiety (δ ~3.5–4.5 ppm for oxygenated protons) and sulfonyl chloride group .
  • FT-IR Spectroscopy : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) validate the sulfonyl chloride functionality .
  • HPLC-MS : Used to assess purity and detect side products (e.g., hydrolyzed sulfonic acids) .

Q. What safety precautions are critical when handling this compound?

The compound is highly reactive and toxic. Key precautions include:

  • Use of PPE (gloves, goggles, lab coat) and working in a fume hood to avoid inhalation or skin contact .
  • Storage in anhydrous conditions (desiccators) to prevent hydrolysis .
  • Immediate neutralization of spills with sodium bicarbonate or inert adsorbents .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies often employ isotopic labeling (e.g., ³⁵S) or computational methods (DFT calculations) to track sulfonate group transfer. For example, in nucleophilic substitutions, the sulfonyl chloride acts as an electrophile, reacting with alcohols or amines. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) under varying temperatures and solvents reveal activation parameters (ΔH‡, ΔS‡) . Competing pathways (e.g., hydrolysis vs. alkylation) are distinguished using quenching experiments and LC-MS analysis .

Q. How can synthetic yields be improved while minimizing side reactions?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the cyclohexyloxy group while stabilizing intermediates .
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate sulfonation, reducing reaction time and byproduct formation .
  • Temperature Control : Low temperatures (−10°C) during sulfonation suppress dimerization .
  • Inert Atmosphere : Prevents oxidation of sensitive intermediates .

Q. How should researchers resolve contradictions in spectral data for structural confirmation?

Discrepancies between experimental and predicted NMR/IR spectra often arise from conformational flexibility or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
  • X-ray Crystallography : Provides definitive structural validation, especially for crystalline derivatives .
  • Computational Validation : Comparing experimental IR peaks with DFT-simulated spectra identifies anomalies (e.g., incorrect tautomeric forms) .

Methodological Notes

  • Synthetic Reproducibility : Document solvent drying methods (e.g., molecular sieves for DMF) to ensure reaction consistency .
  • Data Interpretation : Use PubChem’s spectral libraries for benchmarking, but cross-validate with experimental controls .
  • Safety Protocols : Regularly review SDS sheets for sulfonyl chlorides, emphasizing emergency response plans for spills or exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.